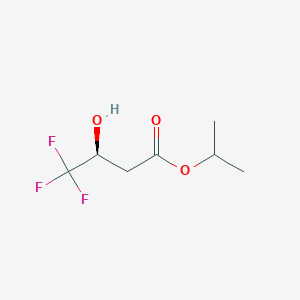
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- is a fluorinated organic compound with the molecular formula C7H11F3O3. This compound is known for its unique structural features, including the presence of a trifluoromethyl group and a hydroxyl group on the butanoic acid backbone. The (3S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- typically involves the esterification of 4,4,4-trifluoro-3-hydroxybutanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4,4-trifluoro-3-oxobutanoic acid.
Reduction: 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Products depend on the nucleophile used, such as trifluoromethylamine or trifluoromethylthiol derivatives.
科学的研究の応用
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but lacks the hydroxyl group.
Butanoic acid, 3-hydroxy-, methyl ester: Similar in structure but lacks the trifluoromethyl group.
Butanoic acid, 3-methyl-, ethyl ester: Similar in structure but lacks both the trifluoromethyl and hydroxyl groups.
Uniqueness
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The (3S)- stereochemistry further distinguishes it from other similar compounds, potentially leading to different reactivity and interactions.
特性
CAS番号 |
444579-14-0 |
|---|---|
分子式 |
C7H11F3O3 |
分子量 |
200.16 g/mol |
IUPAC名 |
propan-2-yl (3S)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C7H11F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4-5,11H,3H2,1-2H3/t5-/m0/s1 |
InChIキー |
QESVONPBAOMUNG-YFKPBYRVSA-N |
異性体SMILES |
CC(C)OC(=O)C[C@@H](C(F)(F)F)O |
正規SMILES |
CC(C)OC(=O)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















